A Technical Guide to 3-Bromo-2-(trifluoromethyl)pyridin-4-amine (CAS 1805511-17-4): Properties, Synthesis, and Applications
A Technical Guide to 3-Bromo-2-(trifluoromethyl)pyridin-4-amine (CAS 1805511-17-4): Properties, Synthesis, and Applications
Introduction: A Strategically Designed Heterocyclic Building Block
3-Bromo-2-(trifluoromethyl)pyridin-4-amine is a highly functionalized pyridine derivative that has emerged as a valuable building block for researchers in medicinal chemistry and agrochemical synthesis. Its structure is strategically engineered with three key features that impart unique reactivity and utility:
-
A Pyridine Core: A foundational heterocyclic scaffold prevalent in a vast number of biologically active molecules.
-
A Trifluoromethyl Group (-CF3) at the C2 Position: This strongly electron-withdrawing group significantly modulates the electronic properties of the pyridine ring and can enhance metabolic stability, lipophilicity, and binding affinity of derivative compounds. The strategic incorporation of fluorine is a well-established trend in modern drug development.[1]
-
An Amino Group (-NH2) at the C4 Position: As a potent electron-donating group, it activates the pyridine ring towards certain transformations and serves as a key nucleophilic handle for molecular elaboration.
-
A Bromo Group (-Br) at the C3 Position: This halogen provides a versatile site for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and heteroatom substituents.
The interplay of these functional groups makes 3-Bromo-2-(trifluoromethyl)pyridin-4-amine a powerful intermediate for creating complex molecular architectures and exploring new chemical space in drug discovery programs.[2][3] This guide provides an in-depth overview of its properties, a plausible synthetic route, its chemical reactivity, and essential safety protocols.
Physicochemical and Spectroscopic Profile
The precise arrangement of substituents on the pyridine ring dictates the molecule's physical and chemical behavior.
Caption: Chemical Structure of 3-Bromo-2-(trifluoromethyl)pyridin-4-amine.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1805511-17-4 | [4][5] |
| Molecular Formula | C₆H₄BrF₃N₂ | [5][6] |
| Molecular Weight | 241.01 g/mol | [5][6][7] |
| Appearance | Typically a solid | [6] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., DCM, Chloroform, DMF) | [6] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |[5] |
Table 2: Predicted Spectroscopic Data Note: As experimental data is not publicly available, these are predicted values based on the chemical structure and substituent effects.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| ¹H NMR | ~8.0 (d, 1H, H6), ~6.8 (d, 1H, H5), ~5.0 (br s, 2H, NH₂) | The H6 proton is deshielded by the adjacent electronegative nitrogen. The H5 proton is shielded by the ortho-amino group. The amine protons are typically broad and their shift is solvent-dependent. |
| ¹³C NMR | ~155 (C4-NH₂), ~150 (C6), ~148 (q, C2-CF₃), ~122 (q, CF₃), ~110 (C5), ~105 (C3-Br) | Carbon shifts are influenced by the strong inductive effects of the -CF₃, -NH₂, and -Br groups. The carbons attached to the -CF₃ and the -CF₃ itself will show quartet splitting due to C-F coupling. |
| ¹⁹F NMR | ~ -65 | The trifluoromethyl group attached to an aromatic ring typically appears in this region of the ¹⁹F NMR spectrum. |
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of CAS 1805511-17-4 is sparse, a robust and logical synthetic route can be designed based on well-established principles of pyridine chemistry. The most direct approach involves the regioselective bromination of the commercially available precursor, 2-(trifluoromethyl)pyridin-4-amine.
Causality of the Synthetic Strategy: The choice of electrophilic aromatic substitution is dictated by the electronic nature of the starting material. The 4-amino group is a powerful activating and ortho-, para-directing group. It strongly activates the C3 and C5 positions for electrophilic attack. Due to the significant steric bulk of the trifluoromethyl group at the C2 position, electrophilic attack at the adjacent C3 position is kinetically and thermodynamically favored over the C5 position. N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is a standard and effective reagent for this type of transformation.[3]
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 2-(trifluoromethyl)pyridin-4-amine (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 3-Bromo-2-(trifluoromethyl)pyridin-4-amine.
Chemical Reactivity and Strategic Applications
The true value of 3-Bromo-2-(trifluoromethyl)pyridin-4-amine lies in its capacity to serve as a versatile scaffold for building molecular diversity. The bromine atom at the C3 position is the primary handle for diversification.
Core Directive - Cross-Coupling Reactions: The C-Br bond is exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic and controlled formation of new bonds, which is a cornerstone of modern synthetic chemistry.
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, leading to more complex substituted aminopyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear acetylenic moieties.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
These transformations allow researchers to rapidly generate libraries of analogues from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies essential for drug development.
Caption: Potential diversification pathways via cross-coupling reactions.
Safety, Handling, and Storage
As a research chemical, 3-Bromo-2-(trifluoromethyl)pyridin-4-amine should be handled with care by trained personnel in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely published, data from closely related bromo-trifluoromethyl-aminopyridines can be used to infer its hazard profile.[8]
Table 3: Summary of Potential GHS Hazard Classifications (Based on data for analogous compounds)
| Hazard Code | Description | Source |
|---|---|---|
| H301 / H302 | Toxic / Harmful if swallowed | [5] |
| H315 | Causes skin irritation | [5] |
| H319 | Causes serious eye irritation | [5] |
| H335 | May cause respiratory irritation |[5] |
Recommended Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate eye protection (safety glasses or goggles).[9][10]
-
Engineering Controls: Handle this compound exclusively in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][9] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[5]
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Conclusion
3-Bromo-2-(trifluoromethyl)pyridin-4-amine is a high-value synthetic intermediate characterized by a dense and strategically placed array of functional groups. The combination of an activatable amino group, a versatile bromination site for cross-coupling, and the electronically influential trifluoromethyl moiety makes it a powerful tool for the synthesis of novel compounds in pharmaceutical and agrochemical research. By understanding its properties, reactivity, and proper handling procedures, scientists can effectively leverage this building block to accelerate the discovery of new biologically active molecules.
References
- 3-Amino-2-Bromo-4-(trifluoromethyl)pyridine | Reliable Supplier China - Pipzine Chemicals. Pipzine Chemicals.
- 3 - SAFETY D
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- 8 - SAFETY D
- MSDS of 3-Bromo-2-(trifluoromethyl)pyridine.
- JQ-3339 - Safety D
- SuZhou Medinoah Co.,LTD.
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383. PubChem.
- 2-Bromo-4-(trifluoromethyl)pyridine 97 175205-81-9. Sigma-Aldrich.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science via PMC.
- 3-Amino-2-bromo-6-(trifluoromethyl)pyridine. Sigma-Aldrich.
- 1369921-11-8|5-Bromo-2-(trifluoromethyl)pyridin-4-amine. BLDpharm.
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
- Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.
- Reaction when 3 bromo pyridine is he
- Method for producing 2-amino-4-(trifluoromethyl)pyridine.
- Preparation process of 3 amino-4 methyl pyridine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SuZhou Medinoah Co.,LTD. Product Catalog_Page27_ChemicalBook [chemicalbook.com]
- 5. 1369921-11-8|5-Bromo-2-(trifluoromethyl)pyridin-4-amine|BLD Pharm [bldpharm.com]
- 6. 3-Amino-2-Bromo-4-(trifluoromethyl)pyridine | Reliable Supplier China | CAS 120808-10-4 | High Purity Chemical Product [pipzine-chem.com]
- 7. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. combi-blocks.com [combi-blocks.com]
- 12. capotchem.cn [capotchem.cn]
